molecular formula C13H16Cl3NO2S B12188341 2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide

2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide

Cat. No.: B12188341
M. Wt: 356.7 g/mol
InChI Key: GOVNDQVNBJLASM-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of three chlorine atoms, a cycloheptyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene to introduce chlorine atoms at the 2, 3, and 4 positions. This is followed by the introduction of the cycloheptyl group through a Friedel-Crafts alkylation reaction. Finally, the sulfonamide group is introduced via sulfonation and subsequent reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the sulfonamide group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and biological processes, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichlorobenzene: Similar in structure but lacks the cycloheptyl and sulfonamide groups.

    1,2,3-Trichlorobenzene: Another trichlorinated benzene derivative with different chlorine positions.

    Sulfanilamide: Contains the sulfonamide group but lacks the trichlorobenzene structure.

Uniqueness

2,3,4-Trichloro-N-cycloheptylbenzene-1-sulfonamide is unique due to the combination of its trichlorinated benzene ring, cycloheptyl group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16Cl3NO2S

Molecular Weight

356.7 g/mol

IUPAC Name

2,3,4-trichloro-N-cycloheptylbenzenesulfonamide

InChI

InChI=1S/C13H16Cl3NO2S/c14-10-7-8-11(13(16)12(10)15)20(18,19)17-9-5-3-1-2-4-6-9/h7-9,17H,1-6H2

InChI Key

GOVNDQVNBJLASM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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